2-Cinnamoylphenyl acetate
Overview
Description
2-Cinnamoylphenyl acetate is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a cinnamoyl group attached to a phenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamoylphenyl acetate typically involves the esterification of cinnamic acid with phenyl acetate. One common method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an aliphatic carboxylic acid anhydride in the presence of a base, such as sodium or potassium salts . Another approach is the Claisen condensation, where an ester reacts with a carbonyl compound in the presence of a strong base .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Cinnamoylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropanoic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Various substituted cinnamoylphenyl acetate derivatives.
Scientific Research Applications
2-Cinnamoylphenyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its photoreactive properties
Mechanism of Action
The mechanism of action of 2-Cinnamoylphenyl acetate involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the phenyl acetate moiety.
Phenylpropanoic Acid: Similar structure but with a saturated side chain.
Coumarin Derivatives: Contain a similar aromatic structure but with a lactone ring instead of an acetate group
Uniqueness: 2-Cinnamoylphenyl acetate is unique due to its combined cinnamoyl and phenyl acetate structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJOUULMDGHKP-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-45-7 | |
Record name | 2-Cinnamoylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016619457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC54907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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